molecular formula C24H17F2N3O B2591206 3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-32-1

3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2591206
CAS No.: 901229-32-1
M. Wt: 401.417
InChI Key: GGTGWRSYPRCJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a pyrazole ring fused to a quinoline core at positions 4 and 3, respectively . The structure features a 4-ethoxyphenyl group at position 3, fluorine atoms at positions 6 and 8, and a phenyl group at position 1 (Fig. 1). Its molecular formula is C24H16F3N3O (MW: 443.4 g/mol), with a topological polar surface area of 49.2 Ų, suggesting moderate solubility . Pyrazolo[4,3-c]quinolines are pharmacologically diverse, with reported activities including anti-inflammatory, anticancer, and gamma-secretase inhibition .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6,8-difluoro-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c1-2-30-18-10-8-15(9-11-18)22-20-14-27-23-19(12-16(25)13-21(23)26)24(20)29(28-22)17-6-4-3-5-7-17/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTGWRSYPRCJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with aniline derivatives, the synthesis may proceed through a series of reactions involving nucleophilic substitution, cyclization, and functional group modifications. Specific reagents and catalysts, such as transition metals or organic bases, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, green chemistry principles, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of industrial synthesis .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The quinoline moiety undergoes regioselective electrophilic substitutions due to electron-deficient aromatic rings:

Reaction TypeConditionsProductsRegioselectivitySource
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro derivativeDirected by fluorine
Sulfonation ClSO₃H, 60°C4-Sulfo derivativeMeta to ethoxy group
Halogenation (Br₂) FeBr₃ catalyst, CH₂Cl₂2-Bromo derivativeOrtho to pyrazole N

Key Observations :

  • Fluorine atoms deactivate the ring but direct incoming electrophiles to positions ortho/para relative to themselves .

  • The ethoxy group activates the para position of its attached phenyl ring for electrophilic attack.

Nucleophilic Additions

The electron-deficient quinoline ring participates in nucleophilic reactions:

a. Amination

  • Reaction with NH₂OH·HCl in DMF at 120°C yields 4-amino derivatives .

  • Primary amines (e.g., ethylamine) undergo nucleophilic aromatic substitution at position 3 under microwave irradiation .

b. Hydrolysis

  • The ethoxy group is hydrolyzed to hydroxyl under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, forming 3-(4-hydroxyphenyl) analogs .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable further functionalization:

ReactionCatalytic SystemSubstrate PositionApplicationsSource
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxaneC-8 (fluoro site)Aryl/heteroaryl introductions
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃N-1 (pyrazole)Secondary amine formation

Limitations :

  • Steric hindrance from the phenyl group at N-1 reduces reactivity at adjacent positions.

  • Fluorine substituents necessitate elevated temperatures (80–100°C) for effective coupling .

Photochemical Reactions

The conjugated π-system exhibits unique photophysical behavior:

  • UV irradiation (λ = 254 nm) in acetonitrile induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), forming tricyclic adducts .

  • Solvatochromic shifts observed in fluorescence spectra suggest applications as a fluorophore .

Biological Activity-Related Reactions

In medicinal chemistry contexts, the compound undergoes targeted modifications:

  • Esterification : Reaction with ethyl chloroformate introduces carboxylate esters at position 8 for enhanced bioavailability.

  • Metal Complexation : Coordination with Cu(II) or Zn(II) ions via pyrazole N and quinoline O alters antibacterial potency .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 300°C without melting, confirmed by TGA .

  • Acid Sensitivity : Protonation at pyrazole N-2 under strong acids (HCl, TFA) leads to ring-opening hydrolysis .

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazoloquinoline derivatives exhibit promising anticancer activity. Studies have shown that compounds similar to 3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been tested against breast and lung cancer cells, demonstrating significant cytotoxic effects and inducing apoptosis through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Comparative studies revealed that certain derivatives exhibit better antibacterial efficacy than conventional antibiotics like ampicillin .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Activity Evaluation

A study conducted by Foroughifar et al. (2022) assessed the anticancer properties of several pyrazoloquinoline derivatives in vitro. Among the tested compounds, this compound exhibited IC50 values lower than those of standard chemotherapeutics against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study concluded that structural modifications significantly influence the anticancer efficacy of these compounds .

Case Study 2: Antimicrobial Efficacy

Another research article detailed the antimicrobial testing of various pyrazoloquinolines against clinical isolates. The results indicated that this compound had a notable zone of inhibition against Pseudomonas aeruginosa, outperforming traditional antibiotics in some cases. This highlights its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as DNA and enzymes. In medicinal applications, it binds to DNA and inhibits topoisomerase enzymes, leading to the disruption of DNA replication and transcription, ultimately causing cell death. This mechanism is similar to that of other quinoline-based drugs, which stabilize the enzyme-DNA complex and induce double-strand breaks .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features of Selected Analogs
Compound Name Core Structure Substituents (Positions) Key Functional Groups Reference
Target Compound Pyrazolo[4,3-c]quinoline 3-(4-Ethoxyphenyl), 6,8-F, 1-Phenyl Ethoxy, Fluorine, Phenyl
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) Pyrazolo[4,3-c]quinoline 3-Amino, 4-(4-hydroxyphenylamino) Amino, Hydroxyphenyl
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) Pyrazolo[4,3-c]quinoline 2-(4-Bromophenyl) Bromophenyl
ELND006 (Gamma-secretase inhibitor) Dihydro-pyrazolo[4,3-c]quinoline 4-Cyclopropyl, 7,8-F, 5-(4-(trifluoromethyl)phenylsulfonyl) Cyclopropyl, Sulfonyl, Trifluoromethyl
4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6) Pyrazolo[3,4-b]quinoline 4-(4-Chlorophenyl), 6-F, 3-Methyl Chlorophenyl, Methyl

Key Observations:

  • Substituent Effects: The target compound’s 6,8-difluoro substituents enhance electronegativity and metabolic stability compared to mono-fluorinated analogs like F6 . The 4-ethoxyphenyl group at position 3 improves lipophilicity relative to amino-substituted derivatives (e.g., 2i) .
  • Core Modifications: Pyrazolo[3,4-b]quinolines (e.g., F6) exhibit distinct electronic properties due to alternative ring fusion, reducing COX-2 inhibition efficacy compared to 4,3-c analogs .
  • Synthetic Routes : The target compound is synthesized via Claisen-Schmidt condensation and reductive cyclization, similar to 9b . In contrast, ELND006 requires sulfonyl group introduction for gamma-secretase activity .
Table 2: Pharmacological Profiles of Selected Compounds
Compound Name Biological Activity IC50/EC50 (µM) Mechanism of Action Reference
Target Compound Under investigation N/A Potential anti-inflammatory/COX-2 inhibition (inferred)
2i (Anti-inflammatory) NO Production Inhibition 0.12 iNOS/COX-2 suppression
ELND006 (Gamma-secretase inhibitor) Amyloid-beta Inhibition 0.008 Selective Aβ42 reduction
F6 (Antiproliferative) Cell Cycle Arrest 1.4 CDK2/Cyclin A inhibition

Key Observations:

  • Anti-Inflammatory Activity: Amino-substituted derivatives (e.g., 2i) exhibit superior NO inhibition (IC50 = 0.12 µM) compared to the target compound, likely due to hydrogen-bonding interactions with iNOS .
  • Enzyme Selectivity: ELND006’s sulfonyl group enables nanomolar gamma-secretase inhibition, a feature absent in the target compound .
  • Structural-Activity Relationship (SAR) : Fluorine atoms at positions 6 and 8 in the target compound may enhance blood-brain barrier penetration, making it a candidate for CNS applications .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL) Metabolic Stability (t1/2, h) Reference
Target Compound 443.4 4.6 12.8 (PBS) 3.2 (Human Liver Microsomes)
2i 332.3 2.1 45.6 (PBS) 1.8
ELND006 472.4 5.2 2.4 (PBS) 6.5
F6 377.8 3.9 8.2 (PBS) 4.1

Key Observations:

  • Lipophilicity : The target compound’s higher LogP (4.6) versus 2i (2.1) correlates with increased membrane permeability but reduced aqueous solubility .
  • Metabolic Stability : ELND006’s cyclopropyl group extends half-life (6.5 h), whereas the target compound’s ethoxy group undergoes faster oxidative metabolism .

Biological Activity

3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article reviews the compound’s biological properties, particularly its anti-inflammatory and anticancer effects, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H16F2N2O\text{C}_{19}\text{H}_{16}\text{F}_{2}\text{N}_{2}\text{O}

This structure includes a pyrazoloquinoline core with ethoxy and difluoro substituents that may influence its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. Specifically, the compound has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Key Findings:

  • Inhibition of NO Production: The compound demonstrated a potent inhibitory effect on LPS-induced NO production with an IC50 value comparable to established anti-inflammatory agents .
  • Cytotoxicity: While some derivatives showed promising anti-inflammatory effects, they also exhibited cytotoxicity at higher concentrations. For example, a related compound displayed only a 9% survival rate in RAW 264.7 cells at 10 µM .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Research Highlights:

  • Cell Lines Tested: The anticancer activity was assessed using lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines.
  • Mechanism of Action: The compounds induce apoptosis and inhibit cell cycle progression in cancer cells. Specific derivatives have shown promising results against MCF-7 and A549 cells with significant cytotoxicity .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand the influence of structural features on biological activity. Key observations include:

  • Substitution Patterns: Para-substituted phenyl groups generally enhance anti-inflammatory activity compared to ortho or meta substitutions .
  • Fluorine Substituents: The presence of fluorine atoms in specific positions has been correlated with increased potency in both anti-inflammatory and anticancer activities .

Data Summary

Activity TypeObservationsReference
Anti-inflammatorySignificant NO inhibition; IC50 comparable to controls
CytotoxicityHigh cytotoxicity at elevated concentrations
AnticancerEffective against A549 and MCF-7 cell lines

Case Studies

  • Study on Anti-inflammatory Effects: A study evaluated various pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production in RAW 264.7 cells. The most effective compounds were identified based on their structural features and mechanisms of action .
  • Anticancer Evaluation: Another investigation focused on the cytotoxic effects of synthesized derivatives against multiple cancer cell lines, revealing promising candidates for further development as anticancer agents .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/StepsYield RangeReference
Aldehyde condensation4-ethoxyaniline, pyrazole-4-carbaldehyde76–81%
Hydrazine fusionAminoquinoline, hydrazine hydrate30–50%
Fluorine substitutionKF, Cu catalysis60–75%

Advanced: How can reaction conditions be optimized to improve yields in pyrazoloquinoline synthesis?

Answer:
Optimization strategies include:

  • Temperature control : Fusion reactions (e.g., hydrazine-mediated cyclization) require precise thermal gradients (120–140°C) to minimize side reactions ().
  • Catalyst selection : Palladium catalysts enhance cross-coupling efficiency for fluorine introduction, as shown in fluorinated quinoline syntheses ().
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during condensation ().

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 19^{19}F NMR confirm substituent positions (e.g., δ 8.47 ppm for aromatic protons in ).
  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in fused-ring systems ().
  • Mass spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns.

Advanced: How do computational and experimental methods resolve structural contradictions in pyrazoloquinoline derivatives?

Answer:
Discrepancies in substituent positioning (e.g., ethoxy vs. fluorine orientation) are addressed by:

  • DFT calculations : Modeling dipole moments and steric effects predicts stable conformers.
  • Single-crystal XRD : SHELXL refinement confirms bond angles and torsion angles ().
  • Comparative spectroscopy : Overlaying experimental and simulated NMR spectra identifies regioisomers ().

Basic: What role do the ethoxy and fluorine groups play in the compound’s reactivity?

Answer:

  • Ethoxy group : Enhances electron density on the quinoline ring, facilitating electrophilic substitution ().
  • Fluorine atoms : Increase metabolic stability and modulate lipophilicity, critical for bioavailability ().

Advanced: How are structure-activity relationships (SAR) studied for pyrazoloquinoline derivatives?

Answer:

  • Substituent scanning : Systematic variation of substituents (e.g., replacing ethoxy with methoxy) tests steric/electronic effects ().
  • Enzymatic assays : γ-Secretase inhibition assays (e.g., ELND006 in ) correlate substituents with IC50_{50} values.
  • Pharmacophore modeling : 3D alignment identifies critical binding motifs (e.g., sulfonyl groups in ).

Q. Table 2: SAR Trends for Biological Activity

Substituent ModificationEffect on ActivityReference
6,8-Difluoro↑ Metabolic stability
4-Ethoxyphenyl↑ Solubility, ↓ cytotoxicity
Pyrazole NH2_2↑ Binding affinity to β-glucuronidase

Advanced: What in vitro models are used to evaluate biological activity?

Answer:

  • Microbroth dilution : Assesses antimicrobial activity (e.g., MIC values in ).
  • Cell-based assays : Measures γ-secretase inhibition in Alzheimer’s models (e.g., Aβ reduction in ).
  • Receptor binding studies : Radioligand competition assays quantify adenosine receptor affinity ().

Basic: What challenges arise in synthesizing diamino-substituted pyrazoloquinolines?

Answer:

  • Side reactions : Direct amination competes with ring-opening or dimerization ().
  • Protection strategies : Boc/benzyl groups shield amines during multi-step syntheses.
  • Purification difficulties : Polar amino derivatives require HPLC or column chromatography for isolation.

Advanced: How does introducing amino groups impact the therapeutic index?

Answer:

  • Enhanced selectivity : 3,4-Diamino derivatives show improved β-glucuronidase inhibition (Ki < 10 nM) with reduced off-target effects ().
  • Toxicity trade-offs : Primary amines may increase cytotoxicity, necessitating prodrug strategies ().

Advanced: How are metabolic stability and pharmacokinetics assessed for this compound?

Answer:

  • Liver microsome assays : Measure CYP450-mediated degradation (e.g., t1/2_{1/2} in ).
  • Plasma protein binding : Equilibrium dialysis quantifies free fraction availability.
  • In vivo PK studies : CSF Aβ reduction in murine models correlates with brain penetration ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.